7-Hexylazepan-2-one
Overview
Description
7-Hexylazepan-2-one: is a chemical compound that belongs to the class of azepanones. It has gained significant attention in scientific research due to its potential biological activity and various applications in different fields. The compound is characterized by a seven-membered ring containing a nitrogen atom and a hexyl side chain at the seventh position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Hexylazepan-2-one typically involves the ring-expansion reaction of a cyclohexanone derivative. One common method includes the use of a chiral 1,3-azidopropanol derivative, which reacts with the ketone using boron trifluoride diethyl etherate as a Lewis acid promoter . The resulting lactam is then converted into the desired azepanone through a series of steps involving the removal of the chiral nitrogen substituent.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar ring-expansion techniques. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification methods to ensure the compound meets pharmaceutical-grade standards .
Chemical Reactions Analysis
Types of Reactions: 7-Hexylazepan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the lactam ring to an amine.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Conversion to amine derivatives.
Substitution: Introduction of various functional groups leading to diverse derivatives.
Scientific Research Applications
7-Hexylazepan-2-one has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
7-Hexylazepan-2-one: is similar to other azepanones, such as 5-tert-butylazepan-2-one and 6-methylazepan-2-one.
Uniqueness: The hexyl side chain at the seventh position distinguishes this compound from other azepanones, potentially contributing to its unique biological activity and chemical properties
Comparison with Similar Compounds
- 5-tert-butylazepan-2-one
- 6-methylazepan-2-one
- 7-ethylazepan-2-one
Properties
IUPAC Name |
7-hexylazepan-2-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO/c1-2-3-4-5-8-11-9-6-7-10-12(14)13-11/h11H,2-10H2,1H3,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLIIGKBLXUJUIG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1CCCCC(=O)N1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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